![molecular formula C7H3BrFNO2 B2839786 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one CAS No. 1936453-64-3](/img/structure/B2839786.png)
6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one
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Overview
Description
“6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one” is a chemical compound with the molecular formula C7H4BrFN2O . It is a derivative of benzo[d]oxazol .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromine atom at the 6th position and a fluorine atom at the 7th position of the benzo[d]oxazol ring .Scientific Research Applications
Spectroscopic and Photophysical Properties 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one's derivatives, such as halogen-substituted benzothiazoles, have been explored for their unique spectroscopic and photophysical properties. These properties include blue-shifted electronic absorption and fluorescence emission maxima due to halogenation effects, which influence the design of push-pull fluorophores for fluorescence applications. Halogen substitutions also facilitate intersystem crossing, impacting fluorescence quantum yields (Misawa et al., 2019).
α-Glucosidase Inhibitory and Antimicrobial Activities Compounds structurally related to this compound, specifically benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings, have shown promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These activities suggest potential applications in treating diabetes and infections (Menteşe et al., 2015).
Positron Emission Tomography Imaging Novel acetamidobenzoxazolone compounds, including those similar to this compound, have been developed for positron emission tomography (PET) imaging of translocator protein (TSPO) in ischemic brain and glioma, demonstrating high binding affinity and improved brain kinetics. This highlights the compound's relevance in neuroinflammation and glioma imaging (Fujinaga et al., 2017).
Synthesis of Bioactive Metabolites Research into the functionalization of related fluorobenzoic compounds has facilitated the synthesis of bioactive metabolites, such as trans-7,8-dihydrodiol of 6-fluoro-benzo[a]pyrene, a process that offers insights into the metabolic pathways and potential toxicological impacts of these compounds (Zajc, 1999).
Antitumor Properties Fluorinated benzothiazoles, closely related to this compound, have been synthesized and evaluated for their antitumor properties, showing potent cytotoxicity against certain cancer cell lines. This research underscores the potential of fluorinated benzothiazoles in cancer therapy (Hutchinson et al., 2001).
Future Directions
properties
IUPAC Name |
6-bromo-7-fluoro-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIGTBBVWMQRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)O2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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